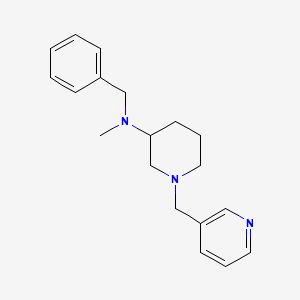![molecular formula C18H18BrF3N2 B6017320 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6017320.png)
1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its binding to the 5-HT2A receptor and inhibiting its activation by serotonin. This leads to a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes such as mood, cognition, and perception. The exact mechanism of action is still under investigation, and further studies are needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to decrease the activity of the 5-HT2A receptor and its downstream signaling pathways, leading to a decrease in the release of various neurotransmitters such as dopamine and glutamate. This has been linked to its potential therapeutic effects in various psychiatric disorders such as schizophrenia and depression.
Advantages and Limitations for Lab Experiments
1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored in in vivo studies. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential therapeutic effects in various psychiatric disorders such as schizophrenia and depression. Further studies are also needed to fully understand its mechanism of action and its effects on other physiological processes. Additionally, its potential toxicity and side effects need to be carefully studied in in vivo models to ensure its safety for clinical use.
Synthesis Methods
The synthesis of 1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be achieved through various methods, including the reaction of 1-(4-bromobenzyl)piperazine with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(4-bromobenzyl)piperazine with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
1-(4-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of various physiological processes such as mood, cognition, and perception. This makes it a potential candidate for the treatment of various psychiatric disorders such as schizophrenia and depression.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF3N2/c19-16-6-4-14(5-7-16)13-23-8-10-24(11-9-23)17-3-1-2-15(12-17)18(20,21)22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKIJVNPSWEFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6017240.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6017257.png)
![N-(2-methoxyethyl)-3-{[1-(4-quinolinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017265.png)
![2-[1-benzyl-4-(2-chloro-4,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6017272.png)
![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1,3-benzoxazole](/img/structure/B6017282.png)
![1-methyl-5-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B6017288.png)
![5-[4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B6017290.png)

![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6017300.png)

![N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B6017304.png)
![1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6017308.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B6017330.png)
![2-[4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6017333.png)